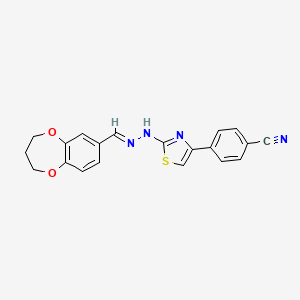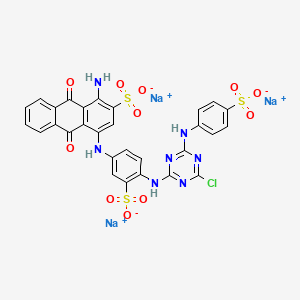
Blue FPG-A (trisodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Blue FPG-A (trisodium) is a selective antagonist of P2X1 and P2Y1 receptors, with IC50 values of 35.5 μM and 2.6 μM, respectively . It is a structural isomer of the components of Reactive Blue 2 (RB2) . This compound is primarily used in scientific research for its ability to inhibit specific receptor activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Blue FPG-A (trisodium) involves the reaction of specific chemical precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions that result in the formation of its unique structure .
Industrial Production Methods
Industrial production of Blue FPG-A (trisodium) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in specialized facilities equipped to handle the complex chemical reactions required for its synthesis .
化学反应分析
Types of Reactions
Blue FPG-A (trisodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Blue FPG-A (trisodium) into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving Blue FPG-A (trisodium) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of Blue FPG-A (trisodium) depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions result in compounds with different functional groups .
科学研究应用
Blue FPG-A (trisodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in biological studies to investigate its effects on cellular processes and receptor activities.
Medicine: Explored for its potential therapeutic applications due to its ability to inhibit specific receptors.
Industry: Utilized in industrial processes that require selective receptor antagonists.
作用机制
Blue FPG-A (trisodium) exerts its effects by selectively antagonizing P2X1 and P2Y1 receptors. These receptors are involved in various cellular processes, including signal transduction and cellular communication. By inhibiting these receptors, Blue FPG-A (trisodium) can modulate cellular responses and pathways .
相似化合物的比较
Similar Compounds
Reactive Blue 2 (RB2): Blue FPG-A (trisodium) is a structural isomer of RB2 and shares similar receptor antagonistic properties.
Other P2X1 and P2Y1 Receptor Antagonists: Compounds that inhibit the same receptors but may differ in their chemical structure and potency.
Uniqueness
Blue FPG-A (trisodium) is unique due to its specific structural configuration and high selectivity for P2X1 and P2Y1 receptors. This selectivity makes it a valuable tool in scientific research for studying receptor functions and developing potential therapeutic agents .
属性
分子式 |
C29H17ClN7Na3O11S3 |
|---|---|
分子量 |
840.1 g/mol |
IUPAC 名称 |
trisodium;1-amino-4-[4-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-13-5-8-15(9-6-13)49(40,41)42)37-29(36-27)34-18-10-7-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-3-1-2-4-17(16)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3 |
InChI 键 |
WDPGNDHCHKUGLY-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


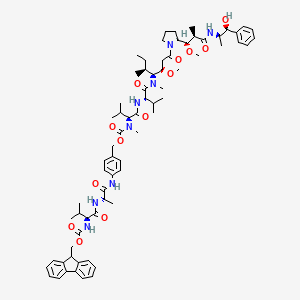
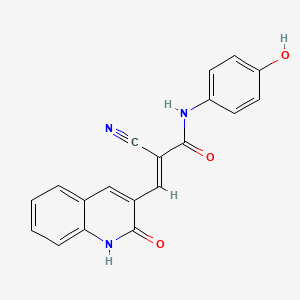
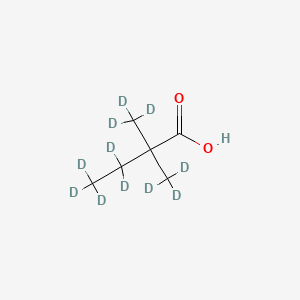
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
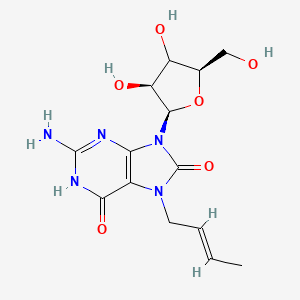
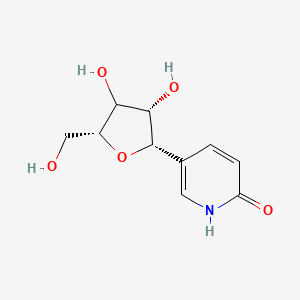
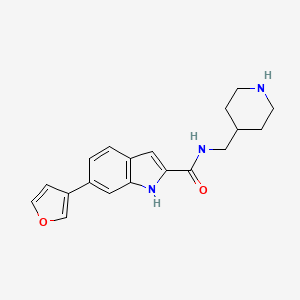
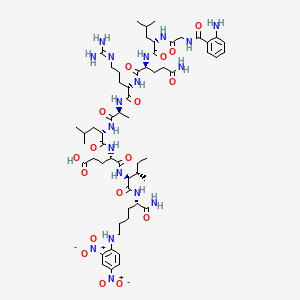
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
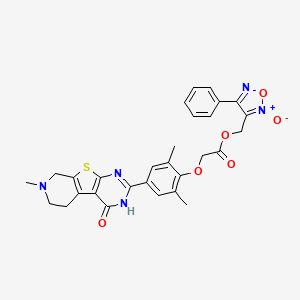
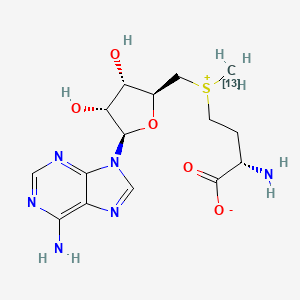
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
